

No Biological Activity Data Currently Available for 2,2-Dimethylhexanal Derivatives

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Compound of Interest

Compound Name: 2,2-Dimethylhexanal

Cat. No.: B1618898

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A comprehensive search of scientific literature and databases has revealed no published studies on the biological activity of **2,2-Dimethylhexanal** or its derivatives. Consequently, the generation of a comparison guide with experimental data for this specific class of compounds is not possible at this time.

To provide a valuable resource for researchers, scientists, and drug development professionals interested in the bioactivity of aldehydes, this guide instead focuses on the biological activity of structurally simpler aliphatic aldehydes. This information on related compounds can offer a contextual understanding of how chain length and saturation might influence antimicrobial and cytotoxic effects within this broad chemical class.

Important Note: The data presented herein for other aliphatic aldehydes should not be extrapolated to predict the biological activity of **2,2-Dimethylhexanal** derivatives. Minor structural modifications, such as the gem-dimethyl group in **2,2-Dimethylhexanal**, can significantly alter a compound's biological and pharmacological properties.

Comparison Guide: Biological Activity of Aliphatic Aldehydes

This guide provides a comparative overview of the antimicrobial activity of several straight-chain saturated and unsaturated aliphatic aldehydes.

Antimicrobial and Antifungal Activity of Aliphatic Aldehydes

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of aliphatic aldehydes against various bacterial and fungal strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Aliphatic Aldehydes against Selected Microorganisms

Compound	Microorganism	Strain Type	MIC (µg/mL)	Reference
Hexanal	Trichophyton mentagrophytes	Fungus	125	[1]
Nonanal	Trichophyton mentagrophytes	Fungus	62.5	[1]
(E)-2-Hexenal	Trichophyton mentagrophytes	Fungus	<1.9 - 3.9	[1]
(E)-2-Heptenal	Trichophyton mentagrophytes	Fungus	3.9 - 7.8	[1]
(E)-2-Octenal	Trichophyton mentagrophytes	Fungus	<1.9 - 3.9	[1]
(E)-2-Nonenal	Trichophyton mentagrophytes	Fungus	<1.9	[1]
(E)-2-Heptenal	Staphylococcus aureus	ATCC 25923	125	[2][3]
(E)-2-Nonenal	Staphylococcus aureus	ATCC 25923	31.25	[2][3]
(E)-2-Decenal	Staphylococcus aureus	ATCC 25923	15.6	[2][3]
(E,E)-2,4-Decadienal	Staphylococcus aureus	ATCC 25923	1.9	[2][3]
(E)-2-Heptenal	Escherichia coli	ATCC 25922	125	[2][3]
(E)-2-Nonenal	Escherichia coli	ATCC 25922	62.5	[2][3]
(E)-2-Decenal	Escherichia coli	ATCC 25922	31.25	[2][3]
(E,E)-2,4-Decadienal	Escherichia coli	ATCC 25922	3.9	[2][3]

Note: ATCC refers to the American Type Culture Collection, a repository for standard reference microorganisms.

Experimental Protocols

The data presented in Table 1 was primarily obtained using the broth microdilution method, a standard laboratory technique for determining the MIC of antimicrobial agents.

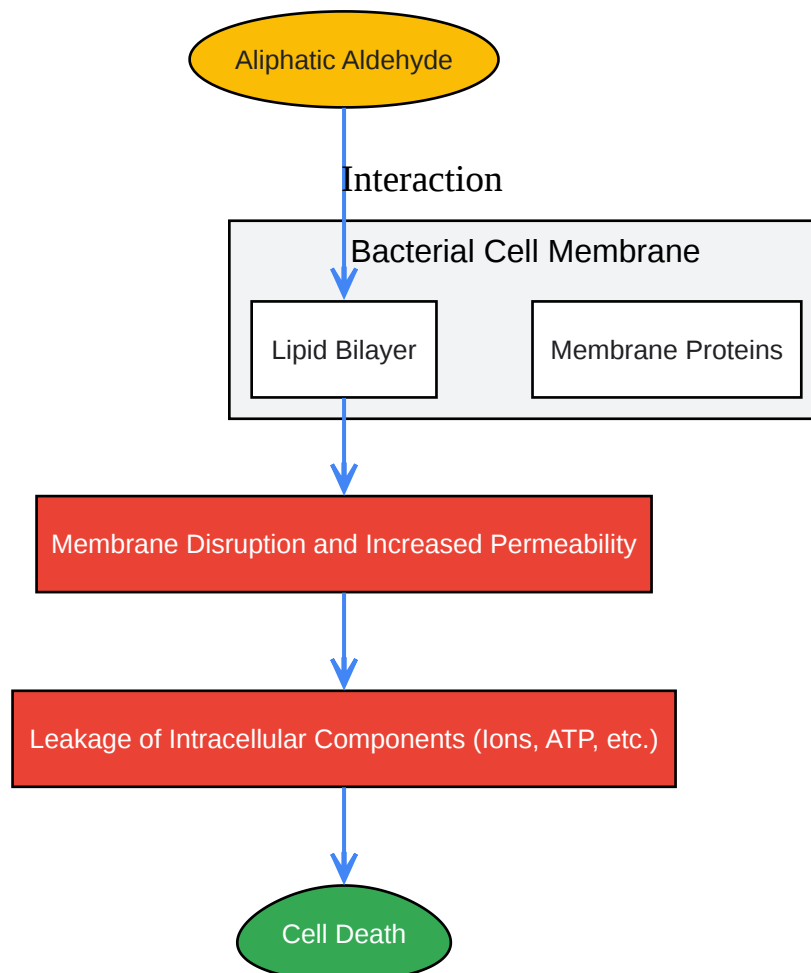
Broth Microdilution Method for MIC Determination:

- **Preparation of Microorganism Inoculum:** Bacterial or fungal strains are cultured in a suitable broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 10^8 colony-forming units (CFU)/mL). This suspension is further diluted to achieve the final desired inoculum concentration for the assay.^[3]
- **Preparation of Test Compounds:** The aliphatic aldehydes are dissolved in a solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.^[3]
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the prepared microorganism suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).^[3]
- **Determination of MIC:** After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the aldehyde at which there is no visible growth.^{[2][3]}

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of many aliphatic aldehydes, particularly unsaturated aldehydes, is believed to stem from their ability to disrupt the microbial cell membrane. This disruption leads to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death.

Proposed Mechanism of Action of Antimicrobial Aldehydes



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Caption: Proposed mechanism of antimicrobial action for aliphatic aldehydes.

Cytotoxicity of Aliphatic Aldehydes

While effective against microorganisms, it is crucial to consider the potential toxicity of aldehydes to human cells. The general mechanism of aldehyde cytotoxicity involves the formation of adducts with essential biomolecules like DNA and proteins.[4] This can lead to DNA damage, including interstrand crosslinks, and protein damage, which can disrupt cellular functions.[4]

Studies have shown that the cytotoxicity of aldehydes can vary. For instance, α,β -unsaturated aldehydes are generally considered to be more toxic than their saturated counterparts.[4] The cellular response to aldehyde-induced damage often involves DNA repair pathways; however, highly toxic aldehydes may cause cell inactivation primarily through protein damage.[4]

It is important to note that one study found that several aliphatic aldehydes from olive fruit, including hexanal, nonanal, and various (E)-2-alkenals, were devoid of cytotoxicity on cultures of human reconstructed epidermis, suggesting a potential for topical applications.[1] However, further research is needed to fully characterize the safety profile of these compounds.

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